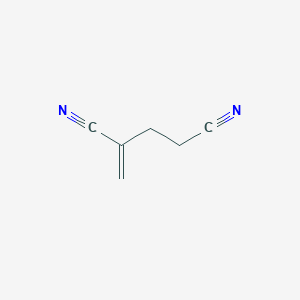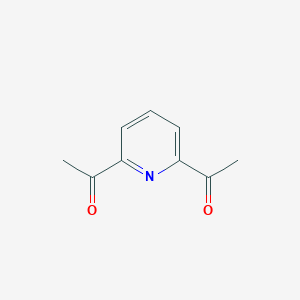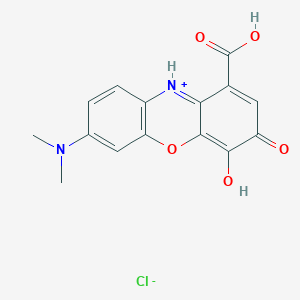
2-Methyleneglutaronitrile
Overview
Description
Mechanism of Action
2-Methyleneglutaronitrile: is a dimerization product of acrylonitrile. While it doesn’t have specific primary targets like conventional drugs, it serves as a starting material for various compounds. One notable application is its role in the synthesis of di- and triamines, the biocide 2-bromo-2-(bromomethyl)pentanedinitrile, and heterocycles such as 3-cyanopyridine .
Biochemical Pathways:
Since this compound is a precursor for other compounds, its downstream effects depend on the specific reactions it undergoes. For instance, in the production of hexanedinitrile (used in engineering polymers), this compound is hydrogenated to form 1,6-diaminohexane .
Biochemical Analysis
Biochemical Properties
It is known to be a dimerization product of acrylonitrile This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the dimerization process
Molecular Mechanism
It is known to be a product of the dimerization of acrylonitrile , suggesting that it may exert its effects at the molecular level through this process
Dosage Effects in Animal Models
Currently, there is no available information on the effects of different dosages of 2-Methyleneglutaronitrile in animal models .
Metabolic Pathways
It is known to be a dimerization product of acrylonitrile , suggesting that it may be involved in metabolic pathways related to acrylonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyleneglutaronitrile is primarily synthesized through the dimerization of acrylonitrile. The reaction can occur via head-to-tail or tail-to-tail dimerization. The head-to-tail dimerization, catalyzed by tricyclohexylphosphine, is particularly efficient and selective, yielding up to 77% of this compound . Metal halides such as zinc chloride or aluminum chloride, combined with tertiary amines like triethylamine, are also used as catalysts, achieving crude yields of up to 84% .
Industrial Production Methods: Industrial production of this compound often involves the electrochemical hydrodimerization or catalytic dimerization of acrylonitrile. The process can produce significant amounts of by-products, including other oligomers and polymers of acrylonitrile . The reaction conditions must be carefully controlled to minimize polymerization and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methyleneglutaronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Hydrogenation of this compound can yield diamines, such as 2-methylpentane-1,5-diamine.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically uses catalysts like Raney nickel or cobalt under elevated pressures and temperatures.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Diamines and other reduced forms.
Substitution: Substituted nitriles and related compounds.
Scientific Research Applications
2-Methyleneglutaronitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various heterocycles, including 3-cyanopyridine.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research into its derivatives includes potential pharmaceutical applications.
Comparison with Similar Compounds
2-Methylglutaronitrile: This compound is a by-product of adiponitrile production and is used in the synthesis of vitamins and green solvents.
Hexanedinitrile: Another dimerization product of acrylonitrile, used in the production of polyamides and polyurethanes.
Uniqueness: 2-Methyleneglutaronitrile is unique due to its high reactivity and versatility as a synthetic intermediate. Its ability to form various derivatives and participate in multiple types of chemical reactions makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-methylidenepentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCJVMZXRCLPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027418 | |
| Record name | 2-Methyleneglutaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-52-7 | |
| Record name | 2-Methyleneglutaronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dicyano-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanedinitrile, 2-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyleneglutaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyleneglutaronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICYANO-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y85F7Y2B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(E)-2-propylsulfanylethenyl]sulfanylpropane](/img/structure/B75367.png)



